4-Hydroxy-4'-nitrostilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

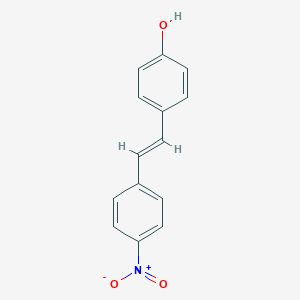

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 |

Source

|

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-4'-nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-Hydroxy-4'-nitrostilbene. The information is curated to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in understanding and utilizing this compound.

Introduction

This compound is a derivative of stilbene, a class of organic compounds that have garnered significant attention for their diverse biological activities. The presence of a hydroxyl group and a nitro group on the stilbene backbone suggests the potential for interesting pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This guide details common synthetic routes and analytical characterization methods for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on data available from public chemical databases.[1]

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | 4-[(E)-2-(4-nitrophenyl)ethenyl]phenol |

| CAS Number | 19221-08-0[1] |

| Appearance | Yellow to orange to brown crystals or powder |

| Melting Point | 205-209 °C |

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound, with the most common being the Perkin, Heck, and Wittig reactions.

Synthesis Workflow

Caption: Common synthetic routes to this compound.

Experimental Protocols

1. Perkin-like Reaction

A process for the preparation of this compound has been described involving the reaction of p-nitrophenylacetic acid and p-hydroxybenzaldehyde in the presence of piperidine.[2]

-

Reactants:

-

p-Nitrophenylacetic acid

-

p-Hydroxybenzaldehyde

-

Piperidine

-

-

Procedure Outline:

-

p-Nitrophenylacetic acid is reacted with piperidine at a temperature not exceeding 100°C to form the piperidine salt.[2]

-

p-Hydroxybenzaldehyde is then added to the reaction mixture.[2]

-

The mixture is heated under vacuum (approximately 16 mm Hg) at a temperature ranging from 100 to 150°C.[2]

-

The reaction proceeds with the elimination of water, which is facilitated by the vacuum.[2]

-

The product, this compound, is then extracted from the resulting paste, for example, by crystallization from glacial acetic acid.[2]

-

2. Heck Reaction

The Heck reaction provides a versatile method for carbon-carbon bond formation and can be adapted for the synthesis of stilbene derivatives.[3][4] A plausible route involves the palladium-catalyzed coupling of an aryl halide with an alkene.

-

Reactants:

-

4-Iodophenol or 4-bromophenol

-

4-Nitrostyrene

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, acetonitrile)

-

-

General Procedure:

-

A reaction vessel is charged with the aryl halide, alkene, palladium catalyst, and base in a suitable solvent.

-

The mixture is heated, often under an inert atmosphere, for a sufficient time to allow the reaction to proceed to completion.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate and purify the product, typically involving extraction and column chromatography.

-

3. Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[2][5] For this compound, this would involve the reaction of 4-hydroxybenzaldehyde with a phosphonium ylide derived from 4-nitrobenzyl bromide.

-

Reactants:

-

4-Nitrobenzyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride) to form the ylide

-

4-Hydroxybenzaldehyde

-

Anhydrous solvent (e.g., THF, DMSO)

-

-

General Procedure:

-

The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.

-

The strong base is added to deprotonate the phosphonium salt and form the brightly colored ylide.[6]

-

A solution of 4-hydroxybenzaldehyde in the same solvent is then added to the ylide solution.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete, which is often indicated by a color change.

-

The product is isolated and purified from the byproduct, triphenylphosphine oxide, usually by crystallization or column chromatography.

-

Characterization of this compound

The structure and purity of synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons in the range of δ 6.5-8.5 ppm. The vinyl protons of the trans-stilbene would appear as doublets with a large coupling constant (J ≈ 16 Hz). A singlet for the hydroxyl proton would also be present, with its chemical shift being dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the 14 carbon atoms, including signals for the quaternary carbons of the aromatic rings and the vinyl carbons. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight (241.24). Fragmentation patterns would likely involve cleavage of the stilbene backbone and loss of small neutral molecules like NO₂.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), nitro group (N-O stretches), aromatic C-H and C=C bonds, and the trans-alkene C=C bond. |

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of stilbenes and related phenolic compounds have been extensively investigated for their therapeutic potential.

Potential Signaling Pathway Interactions

Caption: Potential signaling pathways modulated by stilbene derivatives.

-

Anti-inflammatory Effects (NF-κB and MAPK Pathways): Many phenolic compounds, including stilbene derivatives, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9][10][11] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. While direct evidence for this compound is lacking, its structural similarity to other anti-inflammatory stilbenes suggests it may have similar activities.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents aimed at treating hyperpigmentation.[12][13][14][15] Several stilbene derivatives have been identified as potent tyrosinase inhibitors.[13][16] The presence of the phenolic hydroxyl group in this compound makes it a candidate for investigation as a tyrosinase inhibitor.

Experimental Protocols for Biological Assays

1. Tyrosinase Inhibition Assay [12]

This assay is used to determine the ability of a compound to inhibit the activity of the tyrosinase enzyme.

-

Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

-

General Procedure:

-

Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).

-

Prepare solutions of the test compound (this compound) at various concentrations.

-

In a microplate, add the tyrosinase solution and the test compound solution.

-

Initiate the reaction by adding a solution of L-DOPA.

-

Measure the absorbance at a specific wavelength (e.g., 475 nm) over time to determine the rate of dopachrome formation.

-

Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

-

2. NF-κB Activation Assay (e.g., in Macrophages)

This assay can determine if a compound inhibits the activation of the NF-κB pathway, often induced by an inflammatory stimulus like lipopolysaccharide (LPS).

-

Principle: Activation of the NF-κB pathway involves the translocation of the p65 subunit into the nucleus. This can be visualized by immunofluorescence or quantified by western blotting of nuclear extracts.

-

General Procedure:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages).

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with LPS to induce NF-κB activation.

-

After a specific incubation time, fix the cells for immunofluorescence staining of the p65 subunit or prepare nuclear and cytoplasmic extracts for western blotting.

-

Analyze the localization or levels of p65 to determine the inhibitory effect of the compound on NF-κB activation.

-

Conclusion

This compound is a synthetically accessible stilbene derivative with potential for interesting biological activities based on its structural features. This guide provides foundational information on its synthesis and characterization, which can serve as a starting point for further research into its pharmacological properties and mechanism of action. The detailed protocols and characterization data for similar compounds offer a strong basis for researchers to develop and validate their own synthetic and analytical methods for this compound. Further investigation into its effects on signaling pathways such as NF-κB, MAPK, and its potential as a tyrosinase inhibitor is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes (1995) | Peter Lorenz | 1 Citations [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. sciforum.net [sciforum.net]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. rsc.org [rsc.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-4'-nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4'-nitrostilbene is a synthetic derivative of stilbene, a naturally occurring phenolic compound. Stilbenes and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications in cancer and antimicrobial therapies.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data and experimental insights for researchers and professionals in drug development and related fields. This document summarizes key identifiers, spectral data, and solubility parameters, alongside detailed experimental protocols for its synthesis and the determination of its acid dissociation constant (pKa).

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₃ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| Melting Point | 207-209 °C | |

| Appearance | Yellow to orange to brown crystals, powder, or crystalline powder | N/A |

| Predicted pKa | 9.32 ± 0.13 | [3] |

| Predicted XlogP | 3.7 | [2][4] |

| CAS Number | 19221-08-0, 14064-83-6 | [2][5][6] |

Synonyms: (E)-4-(4-Nitrostyryl)phenol, 4-Nitro-4'-hydroxystilbene, trans-4-Hydroxy-4'-nitrostilbene[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach is the condensation reaction between a substituted phenylacetic acid and a benzaldehyde derivative.

Experimental Protocol: Condensation Reaction

This protocol details the synthesis of (E)-4-(4-nitrostyryl)phenol, a synonym for this compound.

Materials:

-

2-(4-nitrophenyl)acetic acid

-

4-hydroxybenzaldehyde

-

Piperidine

-

Ethyl acetate (EtOAc)

Procedure:

-

A mixture of 2-(4-nitrophenyl)acetic acid (18 g, 100 mmol) and 4-hydroxybenzaldehyde (24 g, 200 mmol) is prepared in a suitable reaction vessel.

-

Piperidine (6 mL) is added to the mixture.

-

The reaction mixture is stirred at 140°C for 2 hours.

-

After the reaction is complete, the resulting solid is washed with ethyl acetate (EtOAc).

-

The final product, (E)-4-(4-nitrostyryl)phenol, is obtained as a red solid (23.6 g, 98% yield).[6]

References

- 1. The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. PubChemLite - this compound (C14H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 19221-08-0 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

4-Hydroxy-4'-nitrostilbene: A Technical Examination of Potential Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4'-nitrostilbene is a synthetic derivative of stilbene, a class of polyphenolic compounds known for a wide array of biological activities. While direct research into the specific mechanisms of action of this compound is limited, this technical guide synthesizes the current understanding of closely related stilbene compounds to extrapolate potential molecular pathways and biological effects. This document explores the likely anti-inflammatory, neuroprotective, and anticancer activities of this compound, drawing parallels from well-studied analogues. We present potential signaling pathways, including NF-κB, MAPK, and PI3K/Akt, that may be modulated by this compound. Furthermore, this guide provides representative quantitative data from related stilbenoids and detailed experimental protocols for assays commonly used to characterize their biological activity, offering a framework for future investigation into this compound.

Introduction to this compound

This compound is a stilbenoid characterized by a 1,2-diphenylethylene core structure, functionalized with a hydroxyl group at the 4-position and a nitro group at the 4'-position. Its chemical properties are detailed in Table 1. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group suggests potential for unique biological interactions.[1] While the existing body of scientific literature primarily focuses on its synthesis and chemical characterization, the broader family of stilbenes, most notably resveratrol, has been extensively studied for its therapeutic potential. These studies provide a foundation for predicting the likely biological activities of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [2][3] |

| Molecular Weight | 241.24 g/mol | [2] |

| CAS Number | 19221-08-0 | [4] |

| IUPAC Name | 4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | [2][3] |

| Melting Point | 207-209 °C | [5] |

| Appearance | Yellow to orange crystalline solid | [1] |

Postulated Mechanisms of Action in Biological Systems

Based on the activities of structurally similar stilbenes, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation.

Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Inflammation is a critical physiological response, but its dysregulation is implicated in numerous chronic diseases. Stilbene compounds are well-documented inhibitors of inflammatory processes, primarily through the modulation of the NF-κB and MAPK signaling cascades.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Stilbenes are known to inhibit this pathway at multiple points.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in transducing extracellular inflammatory signals into cellular responses.[6] These pathways are often activated in parallel with NF-κB and contribute to the production of inflammatory mediators.

It is plausible that this compound, like other stilbenes, inhibits inflammation by:

-

Preventing the degradation of IκBα , thus sequestering NF-κB in the cytoplasm.

-

Inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.

// Nodes LPS [label="LPS/TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4/TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB/IκBα\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#202124", fontcolor="#FFFFFF"]; NFkB_active [label="NF-κB (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(COX-2, iNOS, TNF-α, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; HNS [label="this compound\n(Postulated)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> IKK_complex [label="Activates"]; IKK_complex -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [style=invis]; NFkB -> NFkB_IkB [style=invis]; IKK_complex -> NFkB_IkB [label="Phosphorylates IκBα"]; NFkB_IkB -> NFkB [label="IκBα Degradation"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> NFkB_active [style=invis]; NFkB_active -> Inflammatory_Genes [label="Induces Transcription"]; HNS -> IKK_complex [label="Inhibits?", style=dashed, color="#EA4335"]; HNS -> IkB [label="Prevents Degradation?", style=dashed, color="#EA4335"]; } caption: Postulated Inhibition of the NF-κB Signaling Pathway.

// Nodes Stimuli [label="Stress/Cytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK\n(e.g., MKK3/6, MKK4/7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory Response", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; HNS [label="this compound\n(Postulated)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Stimuli -> MAPKKK [label="Activates"]; MAPKKK -> MAPKK [label="Phosphorylates"]; MAPKK -> MAPK [label="Phosphorylates"]; MAPK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Inflammatory_Response [label="Induces"]; HNS -> MAPKK [label="Inhibits?", style=dashed, color="#EA4335"]; HNS -> MAPK [label="Inhibits?", style=dashed, color="#EA4335"]; } caption: Postulated Modulation of the MAPK Signaling Pathway.

Neuroprotective Effects via PI3K/Akt Signaling

Neurodegenerative diseases are often characterized by oxidative stress, inflammation, and apoptosis in neuronal cells. Stilbenes, including resveratrol, have demonstrated neuroprotective properties. A key pathway implicated in these effects is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][8][9][10][11]

Activation of the PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating transcription factors that upregulate antioxidant and survival genes. It is hypothesized that this compound may confer neuroprotection by activating this pathway, leading to:

-

Increased phosphorylation and activation of Akt.

-

Downstream inhibition of apoptotic cascades.

-

Upregulation of antioxidant defenses.

// Nodes Growth_Factor [label="Growth Factors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; HNS [label="this compound\n(Postulated)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Growth_Factor -> Receptor [label="Binds"]; Receptor -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label="Generates"]; PIP3 -> Akt [label="Activates"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; Akt -> Cell_Survival [label="Promotes"]; HNS -> PI3K [label="Activates?", style=dashed, color="#34A853"]; HNS -> Akt [label="Activates?", style=dashed, color="#34A853"]; } caption: Postulated Activation of the PI3K/Akt Survival Pathway.

Potential Anticancer Activity

Many stilbene derivatives exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. For instance, the resveratrol analogue 4,4'-dihydroxy-trans-stilbene has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[12] Another resveratrol analogue, 3,4,5,4'-tetrahydroxystilbene, was found to selectively inhibit the growth of transformed cells by inducing the expression of pro-apoptotic genes like p53 and Bax.[13]

The mechanism of anticancer activity for stilbenes can be multifaceted, involving:

-

Induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

-

Cell cycle arrest , often at the G1/S or G2/M transition, preventing cancer cell proliferation.

-

Inhibition of angiogenesis , the formation of new blood vessels that supply tumors.

-

Modulation of carcinogen-metabolizing enzymes.

Given the structural similarities, this compound may share some of these anticancer properties, although this requires direct experimental validation.

Quantitative Data from Related Stilbene Compounds

Table 2: Representative Anti-inflammatory Activity of Stilbene Derivatives

| Compound | Assay | Cell Line | IC₅₀ | Reference |

| Oxyresveratrol | Tyrosinase Inhibition | Mushroom Tyrosinase | 1.2 µM | [14] |

| 4'-hydroxychalcone | NF-κB Inhibition | Leukemia cells | ~10-20 µM | [15] |

| 4-Nitrochalcone | Carbonic Anhydrase I Inhibition | - | Ki = 3.52 µM | [16] |

Table 3: Representative Antiproliferative Activity of Stilbene Derivatives

| Compound | Cell Line | IC₅₀ | Reference |

| 4,4'-dihydroxy-trans-stilbene | Fibroblasts | ~1 µM | [12] |

| 3,4,5,4'-tetrahydroxystilbene | Transformed WI38VA cells | ~10 µM | [13] |

| Oxyresveratrol | Murine Melanoma B-16 | 52.7 µM | [14] |

Experimental Protocols for Characterizing Stilbene Activity

The following are detailed methodologies for key experiments commonly used to investigate the biological mechanisms of stilbene compounds. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or antiproliferative effects of a compound.

Workflow:

Protocol:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for anticancer studies) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the levels and phosphorylation status of proteins within a signaling pathway.

Workflow:

Protocol:

-

Sample Preparation: Treat cells with this compound for the desired time. For inflammation studies, pre-treat with the compound and then stimulate with an inflammatory agent like LPS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion and Future Directions

This compound is a synthetic stilbenoid with the potential for significant biological activity, including anti-inflammatory, neuroprotective, and anticancer effects. While direct experimental evidence for its mechanism of action is currently lacking, the extensive research on related stilbene compounds provides a strong foundation for hypothesizing its molecular targets and signaling pathways.

Future research should focus on validating these postulated mechanisms through direct experimental investigation. Key areas of inquiry include:

-

Quantitative analysis of its inhibitory effects on inflammatory mediators and cancer cell proliferation to determine its potency (e.g., IC₅₀ values).

-

Identification of its direct molecular targets through techniques such as affinity chromatography or computational docking studies.

-

Elucidation of its effects on gene expression through transcriptomic analyses (e.g., RNA-sequencing).

-

In vivo studies in animal models of inflammation, neurodegeneration, and cancer to assess its therapeutic potential and safety profile.

A thorough investigation of this compound is warranted to determine if its unique chemical structure translates into a favorable and potent biological activity profile, potentially leading to the development of novel therapeutic agents.

References

- 1. Buy this compound (EVT-1191881) | 19221-08-0 [evitachem.com]

- 2. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C14H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The resveratrol analogue 4,4'-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression and inhibits the growth of transformed cells but not their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxyresveratrol and hydroxystilbene compounds. Inhibitory effect on tyrosinase and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Analysis of 4-Hydroxy-4'-nitrostilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4'-nitrostilbene is a stilbenoid, a class of organic compounds characterized by a 1,2-diphenylethylene core structure. The presence of a hydroxyl (-OH) group and a nitro (-NO₂) group at the 4 and 4' positions, respectively, imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various research fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on the core techniques used for its characterization. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide will draw upon established principles and data from closely related stilbene derivatives to provide a robust analytical framework.

Synthesis of this compound

The synthesis of (E)-4-Hydroxy-4'-nitrostilbene can be achieved through a condensation reaction. A common method involves the reaction of 4-nitrotoluene with 4-hydroxybenzaldehyde in the presence of a base, such as pyrrolidine, under reflux conditions.[1] Another reported synthesis route involves the reaction of 2-(4-nitrophenyl)acetic acid with 4-hydroxybenzaldehyde in piperidine at elevated temperatures.[2] Subsequent purification is typically performed using column chromatography on silica gel, followed by recrystallization to yield the pure compound.[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectroscopic data based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the stilbene core, coupled with the electron-donating hydroxyl group and the electron-withdrawing nitro group, results in strong absorption in the UV-Vis region. For stilbene derivatives, the trans isomer typically exhibits a strong absorption band at a longer wavelength compared to the cis isomer due to its more planar conformation, which allows for more effective π-electron delocalization.

Expected Data: Based on studies of similar nitrostilbene derivatives, this compound is expected to exhibit a major absorption band (λmax) in the range of 350-400 nm. The position and intensity of this band can be sensitive to the solvent polarity and pH due to the presence of the phenolic hydroxyl group.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value |

| λmax | 350 - 400 nm |

| Molar Absorptivity (ε) | High (indicative of a π → π* transition) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Data: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C-O, and N-O bonds.

Table 2: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |

| ~1600 | C=C stretch | Aromatic rings and alkene |

| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch | Nitro group |

| ~1250 | C-O stretch | Phenolic ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Expected Data: While specific experimental data for this compound is not readily available, predictions can be made based on the analysis of similar stilbene derivatives. The ¹H NMR spectrum would show signals for the aromatic and vinylic protons, with their chemical shifts and coupling constants providing information about their connectivity and stereochemistry. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Phenolic -OH |

| 8.2 - 8.0 | d | 2H | Protons ortho to -NO₂ |

| 7.8 - 7.6 | d | 2H | Protons meta to -NO₂ |

| 7.5 - 7.3 | d | 2H | Protons ortho to -OH |

| 7.2 - 7.0 | d, d | 2H | Vinylic protons |

| 6.9 - 6.7 | d | 2H | Protons meta to -OH |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Carbon attached to -OH |

| ~147 | Carbon attached to -NO₂ |

| ~145 | Quaternary carbon of the nitro-substituted ring |

| ~130 - 120 | Aromatic and vinylic carbons |

| ~116 | Carbons ortho to -OH |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₄H₁₁NO₃), the expected exact mass is approximately 241.07 g/mol .[3]

Expected Data: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 242 would be expected. The fragmentation pattern would likely involve the loss of the nitro group and cleavage around the stilbene core. PubChem provides predicted collision cross section data for various adducts.[4]

Table 5: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 242.08118 |

| [M+Na]⁺ | 264.06312 |

| [M-H]⁻ | 240.06662 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol). Prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.2 and 0.8).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the spectrum over a wavelength range of 200-800 nm. Use the solvent as a blank.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

FT-IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H NMR and ¹³C NMR spectra. Standard acquisition parameters should be used, with appropriate relaxation delays for quantitative ¹³C NMR if needed.

-

Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C signals to the respective nuclei in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Measurement: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes. For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed data.

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological signaling pathways directly modulated by this compound. However, other stilbenoids, such as resveratrol, are known to interact with a variety of biological targets and signaling pathways. For instance, some stilbene derivatives have been shown to have anti-angiogenic effects by inducing apoptosis and macroautophagy in endothelial cells through pathways involving p53, Bax, cytochrome c, caspases, AMPK, and mTOR.[5] Additionally, some hydroxycoumarin derivatives, which share some structural similarities, have been found to inhibit inflammation by suppressing NF-κB and MAPK activation.[6] Research into the specific biological activities of this compound is an area for future investigation.

Due to the absence of specific data on the signaling pathways of this compound, a diagram for a described signaling pathway cannot be generated at this time.

Logical Relationships and Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

References

- 1. Buy this compound (EVT-1191881) | 19221-08-0 [evitachem.com]

- 2. rsc.org [rsc.org]

- 3. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C14H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. 3,4-Dimethoxystilbene, a resveratrol derivative with anti-angiogenic effect, induces both macroautophagy and apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of 4-Hydroxy-4'-nitrostilbene: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-4'-nitrostilbene, a derivative of the stilbene family, holds significant interest in various research domains due to its potential biological activities. However, harnessing its full potential is often hampered by challenges related to its solubility and stability. This technical guide provides a comprehensive overview of the known characteristics of this compound, offering insights into its behavior in different solvent systems and under various environmental conditions. While specific quantitative data for this particular stilbenoid is not extensively available in published literature, this guide outlines established experimental protocols and discusses general trends observed for structurally similar compounds, providing a foundational framework for researchers.

Core Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₄H₁₁NO₃ and a molar mass of approximately 241.24 g/mol .[1][2] Its structure, featuring a hydroxyl group and a nitro group at opposite ends of the stilbene backbone, imparts a significant dipole moment, influencing its interaction with various solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2] |

| Molar Mass | 241.24 g/mol | [2][3] |

| Melting Point | 207-209 °C | [3][4] |

| Predicted Boiling Point | 389.8 ± 11.0 °C | [3][4] |

| Predicted pKa | 9.32 ± 0.13 | [4] |

Solubility Profile: A Qualitative Overview

Stilbene derivatives are notoriously known for their poor aqueous solubility, and this compound is no exception. The presence of the polar hydroxyl and nitro groups can lead to strong intermolecular forces in the solid state, requiring significant energy to overcome during dissolution.

Expected Solubility Trend (Qualitative):

-

High Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

-

Moderate Solubility: Alcohols such as methanol and ethanol, and ketones like acetone.[5]

-

Low to Negligible Solubility: Nonpolar solvents like hexane and toluene, and water.

Stability Considerations: The Impact of Light and Environment

The stability of stilbenoids is a critical factor in their handling, storage, and application. The primary concern for this compound, like other stilbenes, is its susceptibility to photodegradation and isomerization.

Photostability: Exposure to ultraviolet (UV) and even visible light can induce a trans-to-cis isomerization of the central double bond. This photochemical reaction can significantly alter the biological activity and physicochemical properties of the compound. Furthermore, prolonged exposure can lead to irreversible degradation, including oxidation and cyclization reactions. Studies on the related compound 4-dimethylamino-4'-nitrostilbene (DANS) have shown that photodegradation is a significant issue, with photo-oxidation being a dominant degradation mechanism.[6][7]

Environmental Factors: The presence of oxygen can accelerate the photodegradation of stilbene derivatives.[6] The pH of the medium may also influence stability, particularly for phenolic compounds, by affecting the ionization state of the hydroxyl group.

Experimental Protocols for Characterization

For researchers investigating this compound, the following experimental protocols, adapted from methodologies for similar compounds, are recommended for determining its solubility and stability.

Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Separation: The suspension is allowed to stand, and the supernatant is carefully filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard calibration curve.

Stability Assessment: Photodegradation Kinetics

To evaluate the photostability of this compound, a kinetic study under controlled light exposure is essential.

Workflow for Photostability Testing

Caption: General workflow for assessing photodegradation.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in the desired solvent.

-

Light Exposure: The solution is placed in a photostability chamber with a controlled light source (e.g., a UV lamp or a xenon lamp simulating sunlight). A dark control sample should be run in parallel.

-

Sampling: Aliquots of the solution are withdrawn at predetermined time intervals.

-

Analysis: The concentration of the parent compound and the formation of any degradation products in each aliquot are quantified using a stability-indicating HPLC method.

-

Data Analysis: The natural logarithm of the concentration of this compound is plotted against time. If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Conclusion and Future Directions

While a comprehensive quantitative dataset for the solubility and stability of this compound remains to be fully established in the public domain, this guide provides a foundational understanding based on the properties of related stilbenoids and established analytical methodologies. For researchers and drug development professionals, it is imperative to experimentally determine these parameters for their specific formulations and applications. Future work should focus on systematically generating and publishing this critical data to facilitate the advancement of research involving this promising compound. The provided experimental workflows offer a starting point for such investigations, ensuring robust and reproducible characterization of this compound.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

- 7. files01.core.ac.uk [files01.core.ac.uk]

discovery and history of stilbene compounds in research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene compounds, a class of naturally occurring polyphenols, have journeyed from relative obscurity to the forefront of scientific research. Characterized by a 1,2-diphenylethylene backbone, these molecules are synthesized by plants in response to stress and are found in a variety of dietary sources, including grapes, berries, and peanuts. The initial intrigue surrounding stilbenes, particularly resveratrol, was sparked by the "French Paradox" – the observation of low cardiovascular disease incidence in French populations despite a high-fat diet, a phenomenon partly attributed to red wine consumption. This guide provides an in-depth exploration of the discovery, history, and key research milestones of stilbene compounds, with a focus on resveratrol, pterostilbene, and piceatannol. It is designed to be a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols, quantitative comparisons of biological activities, and visualizations of key signaling pathways.

A Journey Through Time: The Discovery and History of Stilbenes

The scientific community's awareness of stilbene compounds has evolved over nearly two centuries, marked by key discoveries that have progressively unveiled their chemical nature and biological significance.

The Dawn of Stilbene Chemistry

The fundamental stilbene structure was first identified in 1843 by the French chemist Auguste Laurent , who named it "stilbene" from the Greek word στίλβω (stilbo), meaning "I shine," due to its lustrous appearance.[1] However, it was the isolation and characterization of its derivatives from natural sources that truly ignited research into this class of compounds.

The Emergence of Resveratrol: A Star Stilbenoid

The story of resveratrol, the most extensively studied stilbene, began in 1939 when Japanese scientist Michio Takaoka first isolated it from the roots of the white hellebore (Veratrum grandiflorum).[2][3][4] Takaoka named the compound resveratrol, likely a combination of "res" from resorcinol (a related chemical structure), "veratr" from the plant source, and "ol" indicating its phenolic nature.[5] For several decades following its discovery, resveratrol remained a relatively obscure compound within the scientific literature.[2]

A significant turning point came in 1963 when resveratrol was also isolated from the roots of Japanese knotweed (Polygonum cuspidatum), a plant used in traditional Chinese and Japanese medicine.[3] This discovery hinted at the compound's potential ethnobotanical significance.

The late 20th century saw a surge in interest in resveratrol, largely fueled by the aforementioned "French Paradox." This led to extensive research into the biological activities of resveratrol, with early studies focusing on its potential cardiovascular, anti-inflammatory, and anticancer properties.[2]

Expanding the Family: Pterostilbene and Piceatannol

While resveratrol held the spotlight, researchers began to explore other naturally occurring stilbenes with potentially enhanced properties.

-

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) , a dimethylated analog of resveratrol, was identified in the 1940s in the bark of the Indian Kino Tree (Pterocarpus marsupium). Its unique structure, with two methoxy groups, contributes to its increased lipophilicity and bioavailability compared to resveratrol.

-

Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene) , a hydroxylated analog of resveratrol, was first isolated and characterized from the wood of the Norway spruce (Picea abies). It is also found in grapes, passion fruit, and other plants. The additional hydroxyl group influences its biological activity, in some cases showing superior effects to resveratrol.

Quantitative Comparison of Biological Activities

The therapeutic potential of stilbene compounds is underpinned by their diverse biological activities. This section provides a quantitative comparison of the in vitro efficacy of resveratrol, pterostilbene, and piceatannol across various assays. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit a specific biological process by 50%.

| Compound | Cell Line | Assay | IC50 (µM) |

| Resveratrol | SW480 (colorectal) | Proliferation | >100[6] |

| HepG2 (hepatoblastoma) | Proliferation | >100[6] | |

| PC-3 (prostate) | Proliferation | ~10-100[6] | |

| HCT-116 (colorectal) | Viability | ~10-60 (effective range)[6] | |

| Pterostilbene | HT-29 (colon) | Anti-inflammatory | 22.4 |

| U87MG (glioblastoma) | Cytotoxicity | 1.42 | |

| HL-60 (leukemia) | Cytotoxicity | 2.99 | |

| Piceatannol | PANC-1 (pancreatic) | Cytotoxicity | 60 (at 48h)[7] |

| MIA PaCa-2 (pancreatic) | Cytotoxicity | 90 (at 48h)[7] | |

| Table 1: Comparative Cytotoxicity and Anti-inflammatory Activity of Stilbene Compounds in Cancer Cell Lines. |

| Compound | Assay | IC50 / Activity |

| Resveratrol | DPPH Radical Scavenging | 21.23 µg/mL[8] |

| ABTS Radical Scavenging | 2.86 µg/mL[8] | |

| Inhibition of NO Production | ~30 µM[8] | |

| COX-2 Inhibition | 50-60 µM[8] | |

| Pterostilbene | COX-2 Inhibition | More potent than resveratrol |

| Table 2: Comparative In Vitro Antioxidant and Anti-inflammatory Activities of Stilbene Compounds. |

Pharmacokinetic Profiles: A Comparative Overview

The clinical utility of a therapeutic agent is heavily dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key pharmacokinetic parameters for resveratrol and pterostilbene, highlighting the superior bioavailability of pterostilbene.

| Pharmacokinetic Parameter | Resveratrol | Pterostilbene | Species |

| Oral Bioavailability (%) | <1 | ~80 | Human[9] |

| Time to Peak Plasma Concentration (Tmax) (hours) | 0.8 - 1.5 | - | Human[9] |

| Half-life (t1/2) (hours) | ~0.23 (14 minutes) | ~1.75 (105 minutes) | Human[9] |

| Table 3: Comparative Pharmacokinetic Parameters of Resveratrol and Pterostilbene in Humans. |

Experimental Protocols: A Guide to Key Methodologies

This section provides detailed methodologies for the synthesis, extraction, and biological evaluation of stilbene compounds, offering a practical resource for researchers.

Chemical Synthesis of Stilbenes

The construction of the stilbene backbone can be achieved through various synthetic routes. The Wittig and Mizoroki-Heck reactions are two of the most common and versatile methods.

Protocol 4.1.1: Synthesis of trans-Resveratrol via Wittig Reaction [10]

This protocol describes a two-step synthesis of trans-resveratrol involving the formation of a phosphonium ylide followed by the Wittig reaction and subsequent demethylation.

Part A: Preparation of the Phosphonium Ylide

-

Suspend 4-methoxybenzyltriphenylphosphonium chloride (1.194 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to -20°C using a suitable cooling bath.

-

Slowly add n-butyllithium (1.19 mmol, 2.5 M in hexanes) dropwise to the stirred suspension. A color change to red or orange indicates the formation of the ylide.

-

Stir the mixture at -20°C for 1 hour.

Part B: Wittig Reaction

-

In a separate flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 mmol) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at -20°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding a saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene.

Part C: Demethylation

-

Dissolve the purified intermediate (1 mmol) in anhydrous dichloromethane (20 mL) and cool to -78°C.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (4.5 mL) dropwise.

-

Stir the solution at -78°C for 2 hours.

-

Allow the solution to warm to room temperature and then pour it into brine.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to obtain trans-resveratrol.

Protocol 4.1.2: Synthesis of Stilbenes via Mizoroki-Heck Reaction [11]

This protocol outlines a general procedure for the palladium-catalyzed Mizoroki-Heck reaction to synthesize stilbenes.

-

Into a 10 mL microwave tube equipped with a magnetic stirring bar, add the aryl halide (0.25 mmol), potassium carbonate (0.5 mmol), olefin (0.3 mmol), ethanol (0.5 mL), and water to a total volume of 2 mL (including the palladium nanoparticle solution).

-

Add the required volume of the Pd nanoparticle dispersion (catalyst).

-

Seal the tube and place it in a microwave reactor.

-

Heat the reaction mixture to the specified temperature (e.g., 130-150 °C) for the designated time (e.g., 10-20 minutes).

-

After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Extraction of Stilbenes from Natural Sources

Grapes are a primary source of resveratrol and other stilbenes. The following protocol details a common solvent extraction method.

Protocol 4.2.1: Solvent Extraction of Resveratrol from Grape Skins [12][13]

-

Sample Preparation: Crush fresh or dried grape skins to increase the surface area for extraction.

-

Maceration: Immerse the crushed grape skins in an organic solvent. Ethanol is often preferred for its safety and efficacy, especially for extracts intended for consumption.

-

Extraction: Allow the mixture to macerate for 24 to 48 hours at room temperature with occasional stirring.

-

Filtration: Filter the solution to separate the liquid extract from the solid grape skin residue.

-

Concentration: Remove the solvent from the filtrate by evaporation under reduced pressure to yield a resveratrol-rich extract.

-

Purification (Optional): The crude extract can be further purified using techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate resveratrol.

Unraveling the Mechanisms: Stilbenes and Cellular Signaling

Stilbene compounds exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. This section provides a visual representation of key signaling pathways affected by resveratrol, pterostilbene, and piceatannol using the DOT language for Graphviz.

Resveratrol and the SIRT1 Activation Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in regulating metabolism, stress resistance, and aging.

Pterostilbene and the NF-κB Signaling Pathway

Pterostilbene has demonstrated potent anti-inflammatory effects, in part by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

References

- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 2. Resveratrol: Twenty Years of Growth, Development and Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol - Wikipedia [en.wikipedia.org]

- 4. worldsresearchassociation.com [worldsresearchassociation.com]

- 5. Who Discovered the Resveratrol Compound? | [resveratrol4life.com.au]

- 6. benchchem.com [benchchem.com]

- 7. Piceatannol induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Extract Resveratrol from Grapes: A Detailed Guide_Hangzhou greensky,Manufacturer of botanical extract [greenskybio.com]

- 13. mdpi.com [mdpi.com]

4-Hydroxy-4'-nitrostilbene: A Comprehensive Technical Guide for its Application as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4'-nitrostilbene is a pivotal precursor molecule in the landscape of organic synthesis, particularly for the development of novel stilbene derivatives with significant pharmacological potential. Its unique structure, featuring both an electron-donating hydroxyl group and an electron-withdrawing nitro group on a trans-stilbene backbone, provides a versatile platform for a multitude of chemical transformations. This technical guide delineates the fundamental properties, synthesis methodologies, and key reactions of this compound. Detailed experimental protocols for its synthesis and subsequent conversion to valuable intermediates are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this document explores the role of stilbene derivatives in modulating critical biological signaling pathways, offering insights for researchers in drug discovery and development.

Introduction

Stilbenoids are a class of naturally occurring and synthetic phenolic compounds that have garnered considerable interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] At the heart of many synthetic endeavors aimed at creating novel stilbene-based therapeutic agents lies this compound. This compound serves as a crucial building block, enabling the introduction of various functional groups and the systematic exploration of structure-activity relationships. The presence of the nitro and hydroxyl moieties allows for a wide range of chemical modifications, making it an invaluable tool for medicinal chemists and organic synthesists.

Physicochemical and Spectroscopic Data

This compound typically appears as a yellow to orange crystalline solid.[2] It is soluble in common organic solvents such as ethanol and acetone but exhibits poor solubility in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | [3] |

| Molecular Weight | 241.24 g/mol | [3] |

| Melting Point | 205-209 °C | [2] |

| Appearance | Yellow to orange crystalline solid | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | δ ~9.5-10.0 (s, 1H, -OH), 8.1-8.2 (d, 2H, Ar-H ortho to -NO₂), 7.6-7.7 (d, 2H, Ar-H meta to -NO₂), 7.4-7.5 (d, 2H, Ar-H ortho to -OH), 7.0-7.2 (d, 2H, Ar-H meta to -OH), 6.8-7.0 (d, 2H, vinylic H) |

| ¹³C NMR | δ ~158-160 (-C-OH), ~147 (-C-NO₂), ~145 (quaternary C), ~130-140 (vinylic C), ~124-130 (Ar-C), ~115-120 (Ar-C) |

| FTIR (cm⁻¹) | ~3400-3200 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~1590, 1490 (C=C stretch), ~1520, 1340 (N-O stretch of NO₂) |

| Mass Spec (m/z) | [M]+ at 241 |

Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The Perkin-like condensation, Wittig reaction, and Heck reaction are among the most common and effective methods.

Perkin-like Condensation

This method involves the condensation of a substituted phenylacetic acid with a benzaldehyde in the presence of a base. A high-yielding protocol for the synthesis of (E)-4-hydroxy-4'-nitrostilbene has been reported using 2-(4-nitrophenyl)acetic acid and 4-hydroxybenzaldehyde.[4]

Experimental Protocol: Perkin-like Condensation

-

Materials:

-

2-(4-nitrophenyl)acetic acid (18 g, 100 mmol)

-

4-hydroxybenzaldehyde (24 g, 200 mmol)

-

Piperidine (6 mL)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Quantitative Data:

-

Yield: 23.6 g (98%)[4]

-

Caption: Workflow for Perkin-like condensation synthesis.

Wittig Reaction

The Wittig reaction provides a versatile method for synthesizing stilbenes by reacting a phosphonium ylide with an aldehyde or ketone.[5][6][7][8][9][10] For the synthesis of this compound, this would typically involve the reaction of a 4-nitrobenzylphosphonium salt with 4-hydroxybenzaldehyde.

Generalized Experimental Protocol: Wittig Reaction

-

Step 1: Formation of the Phosphonium Salt

-

React 4-nitrobenzyl bromide with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form 4-nitrobenzyltriphenylphosphonium bromide.

-

-

Step 2: Ylide Formation and Reaction with Aldehyde

-

Suspend the phosphonium salt in a dry, aprotic solvent (e.g., THF).

-

Add a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the ylide.

-

Add a solution of 4-hydroxybenzaldehyde in the same solvent and allow the reaction to proceed, typically warming to room temperature.

-

-

Step 3: Workup and Purification

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Logical workflow of the Wittig reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11][12][13][14][15] For the synthesis of this compound, this could involve the coupling of 4-iodophenol with 4-nitrostyrene.

Generalized Experimental Protocol: Heck Reaction

-

Materials:

-

4-Iodophenol

-

4-Nitrostyrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A phosphine ligand (e.g., triphenylphosphine)

-

A base (e.g., triethylamine or potassium carbonate)

-

A suitable solvent (e.g., DMF or acetonitrile)

-

-

Procedure:

-

Combine 4-iodophenol, 4-nitrostyrene, the palladium catalyst, and the ligand in the solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product by column chromatography.

-

Caption: Key components of the Heck reaction.

Key Reactions of this compound

The functional groups of this compound allow for a variety of subsequent chemical transformations, making it a versatile precursor.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 4-amino-4'-hydroxystilbene, a valuable intermediate for the synthesis of various biologically active compounds.

Experimental Protocol: Reduction to 4-amino-4'-hydroxystilbene

-

Materials:

-

This compound

-

A reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C)

-

Sodium hydroxide solution

-

Suitable solvent (e.g., ethanol for catalytic hydrogenation)

-

-

Procedure (using SnCl₂/HCl):

-

Dissolve this compound in a suitable solvent.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Heat the mixture under reflux until the reaction is complete.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-amino-4'-hydroxystilbene.

-

-

Quantitative Data:

-

A similar process for a related compound yielded 80% of the amino derivative.

-

Table 3: Physicochemical and Spectroscopic Data for 4-amino-4'-hydroxystilbene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃NO | [13][15][16][17][18][19] |

| Molecular Weight | 211.26 g/mol | [13][15][16][17][18][19] |

| Melting Point | 270-271 °C | [13] |

| ¹H NMR (Predicted) | δ ~9.0-9.5 (s, 1H, -OH), 7.2-7.4 (d, 2H, Ar-H), 6.6-6.8 (d, 2H, Ar-H), 6.8-7.0 (d, 2H, vinylic H), 5.0-5.5 (s, 2H, -NH₂) | |

| ¹³C NMR (Predicted) | δ ~155-157 (-C-OH), ~145-147 (-C-NH₂), ~127-130 (Ar-C), ~114-116 (Ar-C), ~125-128 (vinylic C) | |

| FTIR (cm⁻¹) | ~3400-3200 (O-H and N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1500 (C=C stretch) | |

| Mass Spec (m/z) | [M]+ at 211 | [20][21] |

Note: The NMR data presented are predicted based on the analysis of structurally similar compounds. The FTIR and Mass Spec data are based on available experimental data for 4-amino-4'-hydroxystilbene.

Application in the Synthesis of Bioactive Molecules and Modulation of Signaling Pathways

Derivatives of this compound, particularly those mimicking the structure of resveratrol and other natural stilbenoids, have shown significant potential in modulating key cellular signaling pathways implicated in various diseases.

Inhibition of Pro-inflammatory Pathways

Stilbene derivatives have been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5][6][9][11][15][16][22][23][24][25][26][27][28][29] These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Modulation of Cell Survival and Proliferation

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Resveratrol and its analogs have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[3][5][11][21][24][26][30][31][32]

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of a wide array of stilbene derivatives. The demonstrated ability of these derivatives to modulate key biological signaling pathways underscores the importance of this compound as a foundational molecule in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides essential technical information to aid researchers in harnessing the full potential of this important synthetic intermediate.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]

- 2. echemi.com [echemi.com]

- 3. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. (E)-4-Nitrostilbene [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Substituted trans-stilbenes, including analogues of the natural product resveratrol, inhibit the human tumor necrosis factor alpha-induced activation of transcription factor nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biosynth.com [biosynth.com]

- 18. lookchem.com [lookchem.com]

- 19. researchgate.net [researchgate.net]

- 20. 4-Amino-4'-hydroxystilbene [webbook.nist.gov]

- 21. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cgp.iiarjournals.org [cgp.iiarjournals.org]